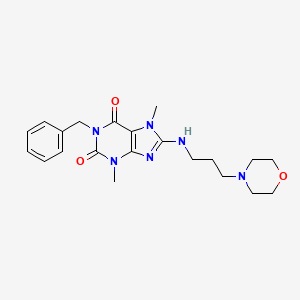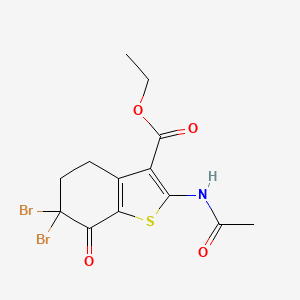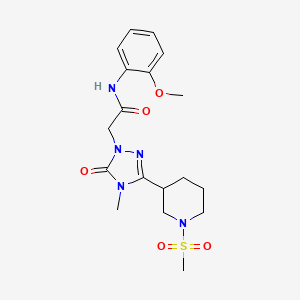![molecular formula C25H18ClNO4 B2654589 6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904432-97-9](/img/structure/B2654589.png)
6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound possesses a unique chemical structure that makes it an attractive target for researchers to investigate its synthesis, mechanism of action, and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Quinolones, including compounds similar to 6-benzyl-8-(4-chlorobenzoyl)quinolin-9-one, have been synthesized and studied for their chemical properties and interactions. For instance, substituted quinolinones have been synthesized under phase transfer catalysis (PTC) conditions, displaying various enzymatic enhancements (Abass, 2007).
Crystal Structure and Molecular Dynamics
- The crystal structure and molecular dynamics of quinoxaline derivatives, akin to the compound of interest, have been analyzed. These studies often involve detailed investigations using techniques like X-ray diffraction, DFT calculations, and Hirshfeld surface analysis, providing insights into the molecular structure and interactions of such compounds (Abad et al., 2021).
Biological Applications and Studies
- Derivatives of quinoxalines and related structures have been extensively studied for their biological applications. They have been analyzed for potential antitumor, antibacterial, and antihyperglycemic activities. For example, derivatives of benzo[b]thieno[2,3-c]quinolones have shown significant antiproliferative effects on human tumor cells (Jarak et al., 2005).
Tautomerism and Density Functional Theory Calculations
- Research has also delved into the tautomerism of quinoxalines derived from the 1,4-naphthoquinone nucleus, which involves studying the chemical equilibrium between two structural isomers. This research provides foundational understanding of the chemical behavior of compounds like 6-benzyl-8-(4-chlorobenzoyl)quinolin-9-one (Gómez et al., 2013).
Antimicrobial and Antituberculosis Activity
- Some studies focus on the synthesis and evaluation of quinoxaline derivatives for antimicrobial and antituberculosis activities. This includes investigations into the structure-activity relationships to optimize the antimicrobial properties of these compounds (Jaso et al., 2005).
Synthesis and Application in Organic Chemistry
- The synthesis of new derivatives of quinoxalines and their applications in organic chemistry are also key areas of research. This includes the development of methods for the synthesis of complex molecules, which are valuable in the field of medicinal chemistry (Deshmukh et al., 2017).
Propiedades
IUPAC Name |
6-benzyl-8-(4-chlorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVXSPXJOJSUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)




![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)



![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)